molecular formula C17H16N4O3S B3017674 Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034283-76-4

Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B3017674
CAS RN: 2034283-76-4
M. Wt: 356.4
InChI Key: BSLWTOVMPRNIEW-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound used in scientific research . It exhibits diverse applications, including drug discovery and material synthesis due to its unique structure and properties.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone was synthesized . Another study reported the synthesis of a series of compounds based on a fusion technique to create effective multi-target-directed ligands (MTDLs) .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases . The compound has a molecular formula of C17H16N4O3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases . For instance, the compound’s structure, chemical names, classification, and more can be found on PubChem .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives have been used in the synthesis of new anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Anti-Parkinsonian Agents

Benzothiazole derivatives have also been used in the design and synthesis of novel anti-Parkinsonian agents . These compounds have shown activity in alleviating haloperidol-induced catalepsy in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives have emerged as potent agents .

Anti-Cancer Compounds

The in vitro anti-proliferation evaluation against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) indicated that most of benzothiazole derivatives exhibited potent cytotoxicity .

Insecticidal Compounds

Benzothiazole derivatives have been found to exhibit insecticidal activities . They play an important role in the research and development of agrochemicals .

Fungicidal Compounds

Benzothiazole derivatives have been found to exhibit fungicidal activities . They are used in the development of new fungicides .

Antiviral Compounds

Benzothiazole derivatives have been found to exhibit antiviral activities . They are used in the development of new antiviral drugs .

Herbicidal Compounds

Benzothiazole derivatives have been found to exhibit herbicidal activities . They are used in the development of new herbicides .

Plant-Growth-Regulating Compounds

Benzothiazole derivatives have been found to exhibit plant-growth-regulating activities . They are used in the development of new plant growth regulators .

Future Directions

The compound exhibits diverse applications, including drug discovery and material synthesis due to its unique structure and properties. This suggests potential future directions in these areas. Additionally, a study provides new strategies for future research on neurodegenerative diseases complicated by depression .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-15-16(19-6-5-18-15)24-12-4-7-21(9-12)17(22)11-2-3-13-14(8-11)25-10-20-13/h2-3,5-6,8,10,12H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLWTOVMPRNIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

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